molecular formula C21H32BrN B8543357 1-[2-(3-Bromophenyl)propyl]-2-(cyclohexylmethyl)piperidine CAS No. 60601-82-3

1-[2-(3-Bromophenyl)propyl]-2-(cyclohexylmethyl)piperidine

Cat. No. B8543357
CAS RN: 60601-82-3
M. Wt: 378.4 g/mol
InChI Key: KMDIIHNVFDJGIO-UHFFFAOYSA-N
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Patent
US04417052

Procedure details

2-Cyclohexylmethyl-1-{2-[3-(α-hydroxy-2,6-dichlorobenzyl)phenyl]propyl}piperidine (yellow oil) prepared by reaction of 18.9 g. (0.05 mole) of 2-cyclohexylmethyl-1-[2-(3-bromophenyl)propyl]piperidine with 0.1 mole of butyl lithium in diethyl ether followed by 19.2 g. (0.11 mole) of 2,6-dichlorobenzaldehyde to give 19.3 g. of product.
Name
2-Cyclohexylmethyl-1-{2-[3-(α-hydroxy-2,6-dichlorobenzyl)phenyl]propyl}piperidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.05 mol
Type
reactant
Reaction Step Two
Quantity
0.1 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1(CC2CCCCN2CC(C2C=CC=C([CH:23]([OH:32])[C:24]3[C:29]([Cl:30])=[CH:28][CH:27]=[CH:26][C:25]=3[Cl:31])C=2)C)CCCCC1.C1(CC2CCCCN2CC(C2C=CC=C(Br)C=2)C)CCCCC1.C([Li])CCC>C(OCC)C>[Cl:30][C:29]1[CH:28]=[CH:27][CH:26]=[C:25]([Cl:31])[C:24]=1[CH:23]=[O:32]

Inputs

Step One
Name
2-Cyclohexylmethyl-1-{2-[3-(α-hydroxy-2,6-dichlorobenzyl)phenyl]propyl}piperidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)CC1N(CCCC1)CC(C)C1=CC(=CC=C1)C(C1=C(C=CC=C1Cl)Cl)O
Step Two
Name
Quantity
0.05 mol
Type
reactant
Smiles
C1(CCCCC1)CC1N(CCCC1)CC(C)C1=CC(=CC=C1)Br
Step Three
Name
Quantity
0.1 mol
Type
reactant
Smiles
C(CCC)[Li]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=O)C(=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.11 mol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.